1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene

Description

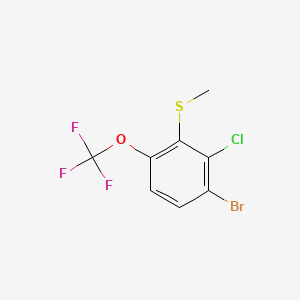

1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene is a polyhalogenated and functionalized aromatic compound with the molecular formula C₈H₆BrClF₃OS (calculated molecular weight: ~322.45 g/mol). Its structure features a benzene ring substituted at positions 1 (bromo), 2 (chloro), 3 (methylsulfanyl), and 4 (trifluoromethoxy). This unique combination of electron-withdrawing (Br, Cl, OCF₃) and electron-donating (SMe) groups confers distinct electronic and steric properties, making it valuable in cross-coupling reactions and pharmaceutical intermediate synthesis .

Properties

Molecular Formula |

C8H5BrClF3OS |

|---|---|

Molecular Weight |

321.54 g/mol |

IUPAC Name |

1-bromo-2-chloro-3-methylsulfanyl-4-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C8H5BrClF3OS/c1-15-7-5(14-8(11,12)13)3-2-4(9)6(7)10/h2-3H,1H3 |

InChI Key |

XIFPIBSRWFEYQF-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC(=C1Cl)Br)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene typically involves multiple steps, starting with the functionalization of a benzene ringThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, while reduction reactions can modify the trifluoromethoxy group.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-3-(methylsulfanyl)-4-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their differences:

Reactivity in Cross-Coupling Reactions

- Target Compound: The presence of Br and Cl allows sequential functionalization via Pd-catalyzed couplings. The Cl substituent is stable under coupling conditions, as shown in related systems where C-Cl bonds remained intact during arylations .

- Analog without SMe (1-Bromo-2-chloro-4-(trifluoromethoxy)benzene) : Exhibits higher reactivity in direct arylations due to reduced steric bulk. demonstrates that meta-substituted bromo(trifluoromethoxy)benzenes yield coupling products in 69–93% efficiency with heteroarenes .

- Fluorine-Substituted Analogs : Fluorine’s strong electron-withdrawing effect (e.g., in 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene) can deactivate the ring, slowing coupling kinetics compared to chlorine-containing analogs .

Key Research Findings

- Steric Effects : The methylsulfanyl group introduces minimal steric hindrance, as evidenced by high yields (90–93%) in couplings of similarly substituted bromobenzenes with bulky heteroarenes .

- Electronic Effects : The electron-withdrawing OCF₃ group meta to Br enhances electrophilicity, facilitating oxidative addition in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.